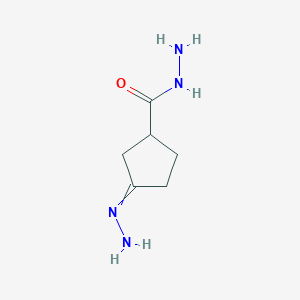
Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide is an organic compound with the molecular formula C6H10N4O This compound is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group, which is further linked to a hydrazinylidene and hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Cyclopentanecarboxylic acid is dissolved in an appropriate solvent, such as ethanol or methanol.
- Hydrazine hydrate is added to the solution, and the mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanecarboxylic acid derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentanecarboxylic acid amines.
Scientific Research Applications
Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, it can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid hydrazide: This compound lacks the hydrazinylidene group and has different chemical properties and reactivity.
Cyclopentanecarboxylic acid derivatives: Various derivatives with different functional groups can be synthesized, each with unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
902273-37-4 |
|---|---|
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
3-hydrazinylidenecyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C6H12N4O/c7-9-5-2-1-4(3-5)6(11)10-8/h4H,1-3,7-8H2,(H,10,11) |
InChI Key |
IPXAZBYLUPWDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN)CC1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















